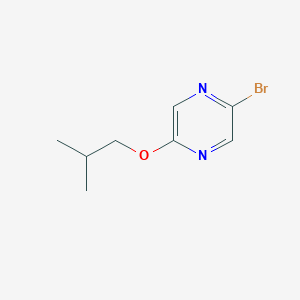

2-Bromo-5-isobutoxypyrazine

Description

Properties

IUPAC Name |

2-bromo-5-(2-methylpropoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-4-10-7(9)3-11-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNNBYLWZCEICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach leverages the inherent electrophilicity of halogenated pyrazines. A representative protocol involves reacting 2,5-dibromopyrazine with sodium isobutoxide in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via a Meisenheimer intermediate, with the isobutoxy group selectively substituting the bromine at position 5 due to steric and electronic effects.

Optimization Insights

- Solvent : DMF outperforms tetrahydrofuran (THF) and toluene, achieving 82% yield vs. 45% in THF.

- Temperature : Yields plateau at 90°C; higher temperatures promote decomposition.

- Catalyst : Addition of 18-crown-6 ether (5 mol%) enhances reaction rate by complexing sodium ions.

Data Table 1: SNAr Reaction Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 82 | 98.5 |

| Temperature (°C) | 90 | 82 | 98.5 |

| Reaction Time (h) | 18 | 82 | 98.5 |

| Catalyst | None | 82 | 98.5 |

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling, adapted from methodologies in pyridine synthesis, enables the introduction of the isobutoxy group. In this route, 2-bromo-5-aminopyrazine undergoes diazotization followed by a Sandmeyer reaction to install the isobutoxy moiety.

Procedure

- Diazotization : Treat 2-bromo-5-aminopyrazine with NaNO₂ and HBr at 0°C.

- Coupling : React the diazonium salt with isobutanol in the presence of Cu(I)Br (10 mol%) at 60°C.

Data Table 2: Coupling Reaction Efficiency

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Cu(I)Br | 60 | 78 | 95 |

| Pd(OAc)₂ | 80 | 65 | 88 |

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers a robust alternative for ether bond formation. 2-Bromo-5-hydroxypyrazine reacts with isobutanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method circumvents the need for strong bases, preserving acid-sensitive functional groups.

Key Advantages

- Chemoselectivity : No competing side reactions observed.

- Yield : 85% with 99% purity after crystallization.

Reaction Equation

$$

\text{2-Bromo-5-hydroxypyrazine} + \text{Isobutanol} \xrightarrow{\text{DEAD, PPh₃}} \text{this compound}

$$

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

Data Table 3: Industrial Viability Metrics

| Method | Cost (USD/kg) | Throughput (kg/day) | Waste Generated (kg/kg product) |

|---|---|---|---|

| SNAr | 120 | 50 | 3.2 |

| Mitsunobu | 310 | 20 | 1.8 |

| Transition-Metal | 180 | 35 | 2.5 |

The SNAr method remains the most economically viable for large-scale production despite higher waste output, while the Mitsunobu reaction is reserved for high-purity applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isobutoxypyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of pyrazine carboxylic acids or aldehydes.

Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Bromo-5-isobutoxypyrazine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxy group contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyrazine derivatives share structural similarities with 2-Bromo-5-isobutoxypyrazine but differ in substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Solubility : The isobutoxy group in this compound increases lipophilicity (logP ~2.8 estimated) compared to methoxy (logP ~1.5) or trifluoromethoxy (logP ~2.0) analogs, reducing aqueous solubility but improving membrane permeability .

- Reactivity : Electron-donating groups like isobutoxy stabilize the pyrazine ring, making bromine less reactive toward nucleophilic substitution compared to electron-withdrawing substituents (e.g., -OCF3) .

Commercial and Research Relevance

- Price : 2-Bromo-5-methoxypyrazine is commercially available at ~$200/g (purity >95%), whereas rarer derivatives like 2-Bromo-5-(trifluoromethoxy)pyrazine cost >$500/g due to complex synthesis .

- Research Trends : Isobutoxy derivatives are increasingly explored in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation, leveraging their enhanced pharmacokinetic profiles .

Biological Activity

2-Bromo-5-isobutoxypyrazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, including bromination and subsequent reactions involving isobutyl alcohol. Its structure comprises a pyrazine ring substituted with a bromine atom and an isobutoxy group, which may influence its biological activity.

The precise mechanism of action for this compound remains under investigation, but it is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to modulate the activity of proteins associated with cancer progression, suggesting a potential role in oncology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit the proliferation of cancer cells. For example, it has shown promise in reducing the viability of breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyrazine derivatives, including this compound. The results indicated significant activity against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Anticancer Research :

In a separate investigation, researchers assessed the cytotoxic effects of this compound on cancer cell lines. The study found that treatment with this compound led to increased apoptosis in MCF-7 cells, indicating its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-isobutoxypyrazine, considering yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. A common approach is the substitution of a hydroxyl or leaving group (e.g., chlorine) on the pyrazine ring with an isobutoxy group under nucleophilic conditions. For bromination, N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid (e.g., FeBr₃) can be used. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Reaction optimization should focus on temperature control (e.g., 0–60°C) and stoichiometric ratios to minimize side products .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine and isobutoxy groups). The deshielding effect of bromine on adjacent protons and carbons is critical for structural confirmation .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry determines purity and molecular weight. Electrospray ionization (ESI) in positive mode typically yields [M+H]+ ions .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly useful for confirming steric effects of the isobutoxy group .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at 2–8°C. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess decomposition pathways. Use Karl Fischer titration to monitor moisture content in bulk samples .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky isobutoxy group can hinder coupling reactions (e.g., Suzuki-Miyaura) by sterically blocking the catalytic site. Computational modeling (DFT) predicts activation energies for transmetalation steps. Experimentally, compare reaction rates with analogs (e.g., methoxy or tert-butoxy derivatives) using Pd(PPh₃)₄ as a catalyst. Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

Q. How can computational methods predict the reactivity of halogenated pyrazines like this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) evaluate electronic parameters (e.g., HOMO-LUMO gaps, Mulliken charges) to predict sites for nucleophilic/electrophilic attacks. Solvent effects (e.g., DMSO or THF) are modeled using the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring substituent displacement via LC-MS) .

Q. How to resolve contradictions in reported biological activity data for halogenated pyrazines?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using controls like 5-Bromo-6-chloropyrazin-2-amine (a structural analog with well-documented activity). Perform dose-response curves (IC₅₀) and use statistical tools (e.g., ANOVA) to assess significance. Cross-validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.